D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate

CAS No.: 4079-62-3

Cat. No.: VC11731144

Molecular Formula: C25H27NO7S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4079-62-3 |

|---|---|

| Molecular Formula | C25H27NO7S |

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) |

| Standard InChI Key | HLMUYZYLPUHSNV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

Introduction

Structural and Chemical Characteristics

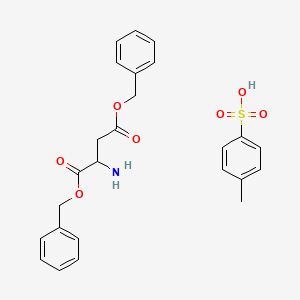

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is a white crystalline solid synthesized by esterifying aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid. The resulting structure comprises a central aspartic acid backbone with benzyl groups esterified to the α- and β-carboxylic acid moieties, while the p-toluenesulfonate ion stabilizes the ammonium group . The compound’s IUPAC name, dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid, reflects this configuration.

Molecular Properties

The compound’s molecular weight (485.6 g/mol) and solubility profile make it suitable for organic solvents such as ethyl acetate and cyclohexane, though it exhibits limited solubility in water . Its chiral centers at the α-carbon of aspartic acid render it susceptible to racemization during synthesis, necessitating precise reaction conditions to preserve enantiomeric purity .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 4079-62-3 |

| Molecular Formula | |

| Molecular Weight | 485.6 g/mol |

| Solubility | Soluble in ethyl acetate, cyclohexane; insoluble in water |

| Enantiomeric Purity | >99% (under optimized conditions) |

Synthesis and Optimization Strategies

The synthesis of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate involves a two-step esterification process. First, D,L-aspartic acid reacts with benzyl alcohol in the presence of p-toluenesulfonic acid, followed by azeotropic distillation to remove water . Cyclohexane is the preferred solvent for this step, as it minimizes racemization compared to toluene or benzyl alcohol .

Critical Reaction Parameters

-

Solvent Choice: Cyclohexane’s low polarity reduces racemization rates, achieving enantiomeric purity exceeding 99% .

-

Catalyst: p-Toluenesulfonic acid facilitates protonation of the carboxylic acid groups, accelerating esterification.

-

Temperature: Reflux conditions (typically 80–100°C) ensure complete conversion while avoiding decomposition .

Table 2: Comparison of Solvent Effects on Synthesis

| Solvent | Racemization Rate | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|---|

| Cyclohexane | Low | 85–94 | >99 |

| Toluene | Moderate | 70–80 | 85–90 |

| Benzyl Alcohol | High | 60–70 | <80 |

Post-synthesis, the product is precipitated using ethyl acetate, yielding a stable tosylate salt . This method avoids hazardous solvents like benzene, aligning with modern green chemistry principles .

Pharmaceutical and Biochemical Applications

Drug Intermediate in Anticancer Therapeutics

The compound serves as a precursor in synthesizing N-(phosphonoacetyl)-L-aspartic acid (PALA), a potent inhibitor of aspartate transcarbamoylase (ATCase) . ATCase regulates pyrimidine biosynthesis, and PALA’s inhibition disrupts nucleotide production in cancer cells . The dibenzyl ester derivative is hydrolyzed to PALA during drug formulation, highlighting its role as a prodrug .

Enzyme Inhibition Studies

Recent studies have explored phosphinic analogs of PALA, where the dibenzyl ester intermediate enables charge reduction at the phosphorus moiety . These analogs exhibit submicromolar inhibition constants () against ATCase, suggesting potential for improved pharmacokinetics .

Peptide Modification and Protein Engineering

The benzyl ester groups protect carboxylic acid functionalities during peptide synthesis, enabling selective deprotection in solid-phase methodologies . This property is exploited to engineer peptides with enhanced stability and bioactivity .

Role in Analytical and Industrial Contexts

Chromatographic Standards

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is employed as a reference standard in HPLC and mass spectrometry, aiding in the quantification of amino acid derivatives . Its distinct retention times and ionization patterns improve method validation accuracy .

Cosmetic Formulations

Emerging applications include its use in anti-aging creams, where its ester groups enhance skin permeability of active ingredients . Preliminary studies suggest moisturizing effects via humectant properties .

Research Advancements and Future Directions

Prodrug Development

The dibenzyl ester’s lipophilicity enhances cellular uptake, enabling its use in prodrug strategies for charged therapeutics like PALA . Oxidative cleavage in vivo releases the active drug, minimizing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume